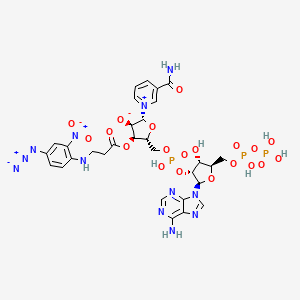
Arylazido-beta-alanyl-nadp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arylazido-beta-alanyl-nadp, also known as this compound, is a useful research compound. Its molecular formula is C30H35N12O20P3 and its molecular weight is 976.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoaffinity Labeling
Mechanism and Importance
Arylazido-beta-alanyl-NADP functions as a photoaffinity label, allowing researchers to study the binding sites and mechanisms of enzymes that utilize NADP. Upon exposure to UV light, the arylazido group becomes reactive, forming covalent bonds with nearby amino acids in the enzyme, thus labeling the binding site. This technique is critical for mapping out active sites and understanding enzyme structure-function relationships.
Case Study: Mitochondrial NADH Dehydrogenase
In studies involving bovine heart mitochondrial NADH dehydrogenase, this compound was shown to effectively bind to the enzyme, leading to irreversible inhibition upon photolysis. The stoichiometry of binding was determined to be 1.15 moles of the analogue per mole of enzyme at complete inactivation. This research provided insights into the specific subunits involved in NADH binding, demonstrating that the 51,000 Da subunit is crucial for this interaction .
Enzyme Inhibition Studies
Competitive Inhibition
this compound has been characterized as a potent competitive inhibitor with respect to NADH for mitochondrial NADH dehydrogenase. The inhibition constant (Ki) was measured at approximately 1.45 µM, indicating a strong affinity for the enzyme compared to NADH . This property makes it a valuable tool for dissecting metabolic pathways where NADP/NADPH plays a critical role.
Experimental Findings
In experiments where this compound was used, it was found that the presence of NADH during photolysis could prevent both irreversible inactivation and covalent incorporation of the analogue into the enzyme . Such findings underscore the potential for using this compound to elucidate the dynamics of NADH-dependent reactions.
Biochemical Pathway Analysis
Role in Metabolic Studies
The ability of this compound to selectively inhibit enzymes allows researchers to probe specific metabolic pathways involving NADP-dependent enzymes. By applying this compound in various assays, scientists can investigate how these enzymes contribute to broader metabolic processes such as oxidative phosphorylation and fatty acid metabolism.
Implications for Drug Development
Understanding how this compound interacts with key enzymes can inform drug design strategies targeting metabolic disorders. By identifying critical interactions within metabolic pathways, researchers can develop inhibitors or activators that modulate enzyme activity effectively.
Data Summary
Eigenschaften
CAS-Nummer |
73617-93-3 |
|---|---|
Molekularformel |
C30H35N12O20P3 |
Molekulargewicht |
976.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-5-[[[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-[3-(4-azido-2-nitroanilino)propanoyloxy]-2-(3-carbamoylpyridin-1-ium-1-yl)oxolan-3-olate |
InChI |
InChI=1S/C30H35N12O20P3/c31-26-21-28(36-12-35-26)41(13-37-21)30-25(22(44)18(58-30)10-57-65(54,55)62-63(49,50)51)61-64(52,53)56-11-19-24(23(45)29(59-19)40-7-1-2-14(9-40)27(32)46)60-20(43)5-6-34-16-4-3-15(38-39-33)8-17(16)42(47)48/h1-4,7-9,12-13,18-19,22-25,29-30,34,44H,5-6,10-11H2,(H2,32,46)(H,52,53)(H,54,55)(H2,31,35,36)(H2,49,50,51)/t18-,19-,22-,23-,24-,25-,29-,30-/m1/s1 |
InChI-Schlüssel |
ALKKAUZMSVMOQI-ZTVSOPISSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O)O)OC(=O)CCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])[O-])C(=O)N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O)O)OC(=O)CCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])[O-])C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O)O)OC(=O)CCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])[O-])C(=O)N |
Key on ui other cas no. |
73617-93-3 |
Synonyme |
arylazido-beta-alanyl-NADP arylazido-beta-alanyl-NADP(+) arylazido-beta-alanyl-NADPH N-(3'-O-(3-(N-azido-2-nitrophenyl)amino)propionyl)NADP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















